molecular formula C₄₄H₄₆D₇NO₁₄ B1154152 Taxol D-d7

Taxol D-d7

Cat. No.: B1154152
M. Wt: 826.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxol D-d7 is a deuterated derivative of paclitaxel, a diterpenoid originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel, the active ingredient in Taxol®, is a microtubule-stabilizing agent widely used in oncology to treat breast, ovarian, and lung cancers . The deuterium substitution in this compound replaces seven hydrogen atoms with deuterium, a stable isotope, to enhance metabolic stability and prolong its half-life. This modification aims to reduce off-target toxicity and improve pharmacokinetic profiles while retaining the parent compound’s mechanism of action: binding to β-tubulin subunits, stabilizing microtubules, and arresting cell division .

Properties

Molecular Formula

C₄₄H₄₆D₇NO₁₄

Molecular Weight

826.93

Synonyms

(αR,βS)-α-Hydroxy-β-[(1-oxobutyl)amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12bBbis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Epothilones
  • Source/Type : Epothilones (e.g., epothilone B and D) are macrolides produced by the myxobacterium Sorangium cellulosum. They are semi-synthetic derivatives developed to overcome paclitaxel resistance .
  • Mechanism : Like Taxol D-d7, epothilones stabilize microtubules but bind to a distinct β-tubulin pocket, conferring activity in taxane-resistant cancers with overexpression of P-glycoprotein (P-gp) efflux pumps .
  • Clinical Status : Ixabepilone (epothilone B analogue) is FDA-approved for metastatic breast cancer.
Discodermolide
  • Source/Type : A polyketide isolated from the marine sponge Discodermia dissoluta .
  • Mechanism : Microtubule stabilization with synergistic effects when combined with paclitaxel. However, development was halted due to severe toxicity in clinical trials.
  • Resistance Profile : Retains efficacy in paclitaxel-resistant cell lines lacking P-gp overexpression .
Eleutherobins/Sarcodictyins
  • Source/Type: Coral-derived diterpenoids with structural similarities to paclitaxel .
MI-181
  • Source/Type : Synthetic small molecule identified via high-throughput screening .
  • Mechanism : Unlike this compound, MI-181 destabilizes microtubules by binding near the colchicine site, yet demonstrates comparable potency in inducing mitotic arrest and apoptosis .

Comparative Data Table

Compound Source/Type Mechanism of Action Key Structural Features Resistance Profile Clinical Status
This compound Deuterated paclitaxel Microtubule stabilization Deuterium substitution at 7 H Susceptible to P-gp efflux* Preclinical/Experimental
Epothilone B Myxobacterium Microtubule stabilization 16-membered macrolide P-gp resistant FDA-approved (ixabepilone)
Discodermolide Marine sponge Microtubule stabilization Polyketide lactone Active in P-gp-negative cells Discontinued (toxicity)
MI-181 Synthetic compound Microtubule destabilization Colchicine-site binder Efficacy in taxol-resistant lines Preclinical

*Resistance in this compound may be mitigated by deuterium effects on metabolism, though P-gp-mediated efflux remains a challenge .

Key Research Findings

  • Resistance Mechanisms : Taxol resistance in cancers like MCF-7/Taxol and A2780/Taxol is driven by P-gp overexpression and dysregulation of apoptosis-related proteins (e.g., MRP, LRP, GST-π). Compounds like TP-PEI-CyD (a triptolide conjugate) and curcumin reverse resistance by downregulating these pathways, suggesting combinatorial strategies could enhance this compound efficacy .
  • Potency and Synergy : MI-181 exhibits taxol-like potency (IC50 ~67 nM) despite a divergent mechanism, highlighting the diversity of microtubule-targeting agents . Epothilones and discodermolide show lower IC50 values in resistant models compared to paclitaxel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.